molecular formula C29H31ClN2O6 B10771702 (1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid

(1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid

Cat. No.: B10771702
M. Wt: 539.0 g/mol
InChI Key: MSSQOQPKGAMUSY-LEAFIULHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of PMID22464687C15a involves a series of chemical reactions, typically starting with the synthesis of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure .

Industrial Production Methods

Industrial production of PMID22464687C15a requires large-scale synthesis techniques, often involving batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, control of reaction parameters, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

PMID22464687C15a undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of PMID22464687C15a are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs .

Scientific Research Applications

PMID22464687C15a has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of PMID22464687C15a involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PMID22464687C15a include other synthetic molecules with comparable structures and functions. Examples include:

Uniqueness

PMID22464687C15a stands out due to its unique chemical structure and specific interactions with molecular targets. Its versatility in various scientific applications and potential therapeutic benefits make it a valuable compound for further investigation and development .

Properties

Molecular Formula

C29H31ClN2O6

Molecular Weight

539.0 g/mol

IUPAC Name

2-[1-[2-[(4R,6S)-8-chloro-6-(2,3-dimethoxyphenyl)-4,6-dihydropyrrolo[1,2-a][4,1]benzoxazepin-4-yl]acetyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C29H31ClN2O6/c1-36-24-7-3-5-20(29(24)37-2)28-21-16-19(30)8-9-22(21)32-12-4-6-23(32)25(38-28)17-26(33)31-13-10-18(11-14-31)15-27(34)35/h3-9,12,16,18,25,28H,10-11,13-15,17H2,1-2H3,(H,34,35)/t25-,28-/m1/s1

InChI Key

MSSQOQPKGAMUSY-LEAFIULHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H]2C3=C(C=CC(=C3)Cl)N4C=CC=C4[C@H](O2)CC(=O)N5CCC(CC5)CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3=C(C=CC(=C3)Cl)N4C=CC=C4C(O2)CC(=O)N5CCC(CC5)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.